Alosetron-13CD3 Hydrochloride
Description
Contextualization of Alosetron (B1665255) within Serotonin (B10506) Receptor Antagonist Research
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. fda.govdrugbank.comnih.gov These receptors are ligand-gated ion channels found extensively on enteric neurons in the human gastrointestinal tract, as well as in the central nervous system. fda.govnih.gov The activation of 5-HT3 receptors by serotonin (5-HT) plays a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. fda.govdrugbank.com In certain conditions, such as irritable bowel syndrome (IBS), hyperactivity of these pathways is thought to contribute to symptoms. fda.gov
By blocking the 5-HT3 receptors, alosetron inhibits the depolarization of enteric neurons, thereby modulating the enteric nervous system. fda.govdrugbank.com This mechanism of action has been a significant focus of research aimed at understanding the role of serotonin in gastrointestinal function and pathophysiology. Research on alosetron and other 5-HT3 receptor antagonists has provided critical insights into the complex interplay between the central and enteric nervous systems. researchgate.net
Significance of Stable Isotope Labeling (-13CD3) in Pharmaceutical Research and Analytical Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into a molecule. acs.orgmusechem.comsymeres.com This process creates a "heavy" version of the compound that is chemically identical to the unlabeled ("light") version but has a distinct molecular weight. metsol.com The -13CD3 label on Alosetron signifies that one of the methyl groups has had its carbon atom replaced with a carbon-13 isotope and its three hydrogen atoms replaced with deuterium isotopes.
The primary significance of this labeling in pharmaceutical research lies in its application as an internal standard for quantitative analysis, particularly in combination with mass spectrometry (MS). nih.govscispace.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a known quantity of a substance added to a sample to correct for variations during sample processing and analysis. scispace.com
Key advantages of using a stable isotope-labeled internal standard like Alosetron-13CD3 Hydrochloride include:
Co-elution with the Analyte: The labeled and unlabeled compounds have nearly identical physicochemical properties, causing them to behave similarly during chromatographic separation. scispace.com
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as ion suppression or enhancement. nih.gov Since the stable isotope-labeled internal standard is affected by these matrix effects in the same way as the unlabeled analyte, it provides a reliable way to normalize the signal and ensure accurate quantification.
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of bioanalytical methods. scispace.comadesisinc.com
The following interactive table showcases the key properties of stable isotope labeling in pharmaceutical research:
| Feature | Description | Relevance to Alosetron-13CD3 HCl |
| Isotopes Used | Carbon-13 (¹³C) and Deuterium (D) | The -13CD3 group contains one ¹³C and three D atoms. |
| Detection Method | Mass Spectrometry (MS) | The mass difference allows for simultaneous detection and quantification of the labeled and unlabeled compound. scispace.com |
| Primary Application | Internal Standard for Quantitative Bioanalysis | Used in LC-MS/MS methods to accurately measure alosetron concentrations in biological fluids. nih.govbiocrick.com |
| Key Benefit | Mitigates Matrix Effects | Ensures reliable data by correcting for ion suppression or enhancement from complex biological samples. nih.gov |
Scope and Objectives of Research Utilizing this compound as a Research Tool
The primary application of this compound is as an internal standard in pharmacokinetic studies. nih.govbiocrick.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Detailed research findings from studies using this compound include:
Bioequivalence Studies: Researchers have developed and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods using Alosetron-13CD3 as an internal standard to compare the bioavailability of different formulations of alosetron tablets. nih.govresearchgate.net These studies are critical for ensuring that generic versions of a drug perform the same as the original.
Pharmacokinetic Parameter Determination: By accurately measuring plasma concentrations of alosetron over time, researchers can determine key pharmacokinetic parameters. nih.gov
The table below presents typical pharmacokinetic parameters of alosetron determined in studies that would utilize a labeled internal standard for quantification.
| Parameter | Value | Description |
| Bioavailability | ~50-60% | The proportion of the administered dose that reaches systemic circulation. fda.gov |
| Time to Peak Plasma Concentration | ~1 hour | The time it takes to reach the maximum concentration in the blood. youtube.com |
| Plasma Protein Binding | ~82% | The extent to which the drug binds to proteins in the blood. nih.govyoutube.com |
| Volume of Distribution | 65-95 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.govyoutube.com |
| Elimination Half-life | ~1.5 hours | The time it takes for the plasma concentration of the drug to be reduced by half. fda.govyoutube.com |
| Metabolism | Extensively hepatic via CYP2C9, CYP3A4, and CYP1A2 | The primary routes by which the drug is broken down in the body. nih.govyoutube.com |
In a specific UPLC-MS/MS method developed for the determination of alosetron in human plasma, Alosetron-13CD3 was used as the internal standard. nih.govbiocrick.com The multiple reaction monitoring (MRM) transitions were m/z 295.1/201.0 for alosetron and m/z 299.1/205.1 for the internal standard, demonstrating the distinct mass-to-charge ratios utilized for quantification. biocrick.comresearchgate.net This method was validated over a concentration range of 0.01-10.0 ng/mL and successfully applied to a bioequivalence study. nih.govbiocrick.com
Properties
Molecular Formula |
C₁₆¹³CH₁₆D₃ClN₄O |
|---|---|
Molecular Weight |
334.82 |
Synonyms |
2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride-13CD3; GR 68755-13CD3; GR 68755X-13CD3; Lotronex-13CD3; |
Origin of Product |
United States |
Theoretical Framework of Stable Isotope Dilution Mass Spectrometry Sidms in Bioanalysis
Principles of Isotopic Labeling and Mass Spectrometry
Isotopic labeling is a technique used to track the passage of a substance through a system by replacing one or more of its atoms with their corresponding isotopes. scispace.comjneonatalsurg.com Mass spectrometry is the detection method of choice as it can readily distinguish between the labeled and unlabeled compounds based on their mass-to-charge (m/z) ratio. scispace.com
In mass spectrometry, it is crucial to distinguish between two related terms: isotopologues and isotopomers.
Isotopologues are molecules that have the same elemental composition but differ in their isotopic makeup. For example, unlabeled Alosetron (B1665255) and Alosetron-13CD3 Hydrochloride are isotopologues; they are the same chemical species but the latter contains heavier isotopes of carbon and hydrogen, resulting in a different molecular weight and a distinct peak in the mass spectrum. researchgate.netyork.ac.uk
Isotopomers are isomers that have the same number of each isotopic atom but differ in their positions within the molecule. researchgate.netyork.ac.uk For instance, if a molecule contained two deuterium (B1214612) atoms, the specific location of those two atoms would define different isotopomers.
The deliberate introduction of stable isotopes into Alosetron perturbs the natural isotopologue distribution, creating a new molecule, this compound, with a higher mass. nih.gov The mass spectrometer separates these ions based on their m/z ratio, allowing for simultaneous but distinct detection of both the analyte (unlabeled Alosetron) and the internal standard (this compound).
| Compound | Chemical Formula | Monoisotopic Mass (approx.) | Description |
|---|---|---|---|
| Alosetron | C17H18N4O | 294.15 Da | The native, unlabeled analyte of interest. |
| This compound | [13C]C16H15[2H3]N4O · HCl | 298.17 Da | The SIL internal standard. One Carbon-12 is replaced by Carbon-13, and three Hydrogen-1 atoms are replaced by Deuterium (2H), resulting in a mass shift of +4 Da. |
Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons. crimsonpublishers.com The most commonly used stable isotopes in bioanalysis are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). semanticscholar.orgbioagilytix.comnih.gov Their utility as internal standards stems from several key properties:
Chemical Equivalence : Stable isotopes exhibit nearly identical chemical and physical properties to their lighter, more abundant counterparts. nih.gov This ensures that a SIL internal standard like this compound behaves virtually identically to native Alosetron during sample preparation, chromatography, and ionization. nih.gov
Mass Difference : The difference in mass allows the SIL internal standard to be easily distinguished from the analyte by a mass spectrometer. nih.gov The labeling in this compound incorporates both ¹³C and ²H (deuterium), providing a mass shift of +4 atomic mass units, which is sufficient to prevent signal overlap from the natural isotopic abundance of the unlabeled analyte. nih.gov
Stability : The isotopic labels are incorporated at positions on the molecule where they are not susceptible to exchange with other atoms from the sample or solvent, ensuring the integrity of the standard throughout the analysis.
| Isotope | Natural Abundance (%) | Mass Difference (vs. most common isotope) | Key Characteristics |
|---|---|---|---|
| Deuterium (²H or D) | ~0.015% | +1 Da | Most common and cost-effective for labeling, but can sometimes cause slight changes in chromatographic retention time (isotopic effect). nih.gov |
| Carbon-13 (¹³C) | ~1.1% | +1 Da | Considered the "gold standard" for labeling as it rarely causes isotopic effects on chromatography and is biochemically stable. bioagilytix.com |
| Nitrogen-15 (¹⁵N) | ~0.37% | +1 Da | Used for nitrogen-containing compounds; very stable label with minimal isotopic effects. nih.gov |
Advantages of Stable Isotope-Labeled Internal Standards in Complex Matrices
Bioanalytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are susceptible to inaccuracies caused by the complexity of biological samples like plasma, urine, or tissue homogenates. researchgate.net SIL internal standards are the preferred choice to counteract these issues. bioagilytix.com
Matrix effects are a significant source of analytical imprecision, occurring when co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. nih.gov This variability can lead to inaccurate quantification.
Because this compound is chemically identical to Alosetron, it has the same chromatographic retention time and is affected by co-eluting matrix components in precisely the same way. If the signal for Alosetron is suppressed by 20% in a given sample, the signal for this compound will also be suppressed by 20%. Since quantification is based on the ratio of the analyte peak area to the internal standard peak area, this effect is nullified, leading to a consistent and accurate result. nih.gov
The journey of an analyte from a biological sample to the detector involves multiple steps, each with potential for variability and loss. These steps can include protein precipitation, liquid-liquid extraction, solid-phase extraction, chromatographic separation, and injection into the mass spectrometer. scispace.comnih.gov
By adding this compound to the sample at the very beginning of the workflow, it experiences every step alongside the native Alosetron. nih.gov Any physical loss or incomplete recovery of the analyte during an extraction step will be mirrored by a proportional loss of the SIL internal standard. Likewise, minor fluctuations in instrument performance, such as injection volume, will affect both compounds equally. This ensures that the ratio of the two compounds remains constant, providing a robust and reproducible measurement regardless of sample-to-sample variations in recovery or instrument performance. nih.gov
Quantitative Theory of Isotope Dilution Analysis
Isotope Dilution Analysis is a primary analytical method that allows for the determination of the quantity of a substance in a sample without the need for complete isolation of the compound. The method relies on measuring the change in the isotopic ratio of the analyte after the addition of a known amount of its isotopically labeled counterpart.
The fundamental equation for single isotope dilution analysis is:
Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )
Where:
Cx = Concentration of the unknown analyte (Alosetron) in the sample.
Cs = Concentration of the added standard (this compound).
Rs = Isotope ratio of the standard (labeled/unlabeled).
Rx = Isotope ratio of the native analyte (natural abundance).
Rm = Isotope ratio measured in the final mixture.
Ws = Weight or volume of the standard added.
Wx = Weight or volume of the unknown sample taken.
In practice with LC-MS/MS, this calculation is simplified by generating a calibration curve. A series of standards containing known concentrations of the analyte (Alosetron) are prepared, and a constant, known concentration of the internal standard (this compound) is added to each. The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. The concentration of Alosetron in an unknown sample (which has also been spiked with the same amount of internal standard) is then determined by measuring its response ratio and interpolating from this calibration curve.
| Alosetron Conc. (ng/mL) | Alosetron Peak Area | Alosetron-13CD3 HCl Peak Area (Constant) | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 150,500 | 0.0101 |
| 5.0 | 7,650 | 151,200 | 0.0506 |
| 25.0 | 38,100 | 149,800 | 0.2543 |
| 100.0 | 155,300 | 152,100 | 1.0210 |
| 500.0 | 759,000 | 150,900 | 5.0305 |
| Unknown Sample | 54,350 | 150,300 | 0.3616 |
By plotting the Peak Area Ratio against the Alosetron concentration, a linear relationship is established. The concentration of the unknown sample can be calculated from its measured ratio (0.3616), which would correspond to approximately 35.5 ng/mL.
Synthetic Strategies and Isotopic Incorporation for Labeled Alosetron
General Considerations in the Synthesis of Deuterated and Carbon-13 Labeled Compounds
The introduction of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into organic molecules requires careful synthetic planning to ensure high isotopic enrichment and chemical purity. symeres.com The primary methods for incorporating these isotopes involve either building the molecule from commercially available, isotopically enriched starting materials or performing isotope exchange reactions on a pre-existing molecular scaffold. symeres.comx-chemrx.com
For deuterium labeling, late-stage hydrogen-deuterium exchange (HIE) reactions are often employed. x-chemrx.com This approach can be more cost-effective as it utilizes readily available reagents like deuterium oxide (D₂O). x-chemrx.com However, controlling the regioselectivity of the exchange to label specific positions within the molecule can be challenging. acs.org
A key consideration in the synthesis of any isotopically labeled standard is to achieve a sufficient mass difference between the labeled and unlabeled analyte to avoid spectral overlap in mass spectrometry analysis. amazonaws.com For deuterium-labeled compounds, a minimum of three deuterium atoms is generally recommended to provide a clear mass shift from the natural isotope abundance of the unlabeled compound.
Methodological Approaches for Site-Specific -13CD3 Label Introduction into the Alosetron (B1665255) Scaffold
The synthesis of Alosetron-13CD3 Hydrochloride involves the specific introduction of a methyl group containing one carbon-13 atom and three deuterium atoms (-¹³CD₃). This is typically achieved by using a ¹³C and deuterium-labeled methylating agent in the final steps of the alosetron synthesis.
While the specific synthetic route for this compound is not detailed in publicly available literature, a general strategy can be inferred from the known synthesis of alosetron and general isotopic labeling techniques. The structure of alosetron features a methyl group on the nitrogen atom of the tetrahydropyrido[4,3-b]indole ring system. nih.gov
A plausible synthetic approach would involve the preparation of the demethylated precursor of alosetron. This precursor would then be reacted with a methylating agent that is isotopically labeled, such as ¹³CD₃I (methyl-13C,d3 iodide) or a similar reactive species. This late-stage methylation ensures that the expensive isotopic label is incorporated efficiently at the desired position.
The reaction conditions for this methylation step would need to be carefully optimized to ensure high conversion and to prevent any potential side reactions or isotopic scrambling. The use of a strong base is typically required to deprotonate the nitrogen atom, facilitating its reaction with the electrophilic methylating agent.
Analytical Characterization of Isotopic Enrichment and Purity in Synthesized Standards
Following the synthesis of this compound, a thorough analytical characterization is essential to confirm its chemical purity and determine the extent of isotopic enrichment. researchgate.net A combination of analytical techniques is employed to provide a comprehensive assessment of the final product. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net By comparing the mass spectrum of the labeled compound to that of an unlabeled standard, the relative abundance of the desired isotopologue (the molecule containing the ¹³CD₃ group) can be accurately measured. nih.gov This analysis also allows for the detection of any incompletely labeled species or other isotopic impurities. avantiresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the structural integrity of the alosetron molecule and verifying the specific site of isotopic labeling. rsc.org The absence of a proton signal at the methylation site in the ¹H NMR spectrum and the presence of a characteristic signal in the ¹³C NMR spectrum confirm the successful incorporation of the ¹³CD₃ group. NMR can also provide insights into the relative isotopic purity. rsc.org
Chromatographic Purity: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized standard. This ensures that the material is free from starting materials, reagents, and any byproducts from the synthesis.
The combination of these analytical methods provides the necessary data to certify the this compound as a qualified internal standard for use in quantitative bioanalytical assays.
Interactive Data Table: Analytical Techniques for Labeled Compound Characterization
| Analytical Technique | Information Provided | Relevance to Alosetron-13CD3 HCl |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, mass accuracy, detection of isotopic impurities. rsc.orgresearchgate.net | Confirms the presence and abundance of the ¹³CD₃ label and determines the percentage of correctly labeled molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, site of labeling, relative isotopic purity. rsc.org | Verifies that the ¹³CD₃ group is attached to the correct nitrogen atom and that the overall structure of alosetron is maintained. |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity, detection of non-isotopic impurities. | Ensures the standard is free from other chemical contaminants that could interfere with analytical measurements. |
Compound Names Mentioned in the Article
Advanced Analytical Method Development and Validation Utilizing Alosetron 13cd3 Hydrochloride
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS has emerged as a preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The integration of Alosetron-13CD3 Hydrochloride as an internal standard is pivotal in the development of high-quality analytical methods for Alosetron (B1665255).
Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components and ensure accurate quantification. For the analysis of Alosetron and its labeled analogue, this compound, specific UPLC conditions have been optimized to achieve sharp peak shapes and short retention times.
A common approach involves using a reversed-phase column, such as an Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm), which provides excellent separation efficiency. researchgate.netsigmaaldrich.com The mobile phase composition is carefully selected to ensure optimal resolution and ionization. An isocratic elution mode is often employed for its simplicity and robustness. researchgate.netsigmaaldrich.com A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as 2.0 mM ammonium (B1175870) formate (B1220265) with pH adjusted to 3.0 using 0.1% formic acid, in a ratio of 80:20 (v/v). researchgate.netsigmaaldrich.com These conditions facilitate the effective separation of Alosetron and its internal standard from potential interferences in complex biological samples like human plasma. researchgate.netsigmaaldrich.com
| Parameter | Optimized Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) (80:20, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | Typically 0.5 mL/min |
| Injection Volume | 10 µL |
This table presents typical optimized chromatographic conditions for the separation of Alosetron and this compound.
Tandem mass spectrometry provides exceptional selectivity for quantitative analysis. The instrument is typically operated in the positive ionization mode using an electrospray ionization (ESI) source for Alosetron and its internal standard. researchgate.netsigmaaldrich.com Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. This highly selective detection method minimizes the impact of co-eluting matrix components.
For Alosetron, the protonated molecule [M+H]⁺ at m/z 295.1 is selected as the precursor ion, which then fragments to a stable product ion at m/z 201.0. researchgate.netsigmaaldrich.com For the internal standard, this compound, the corresponding transition is from the precursor ion at m/z 299.1 to the product ion at m/z 205.1. researchgate.netsigmaaldrich.com The slight mass difference ensures that the internal standard does not interfere with the analyte signal while behaving similarly during ionization and fragmentation.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | MRM Transition |
| Alosetron | ESI Positive | 295.1 | 201.0 | 295.1 → 201.0 |
| This compound (IS) | ESI Positive | 299.1 | 205.1 | 299.1 → 205.1 |
This table details the optimized mass spectrometric parameters for the detection of Alosetron and its stable isotope-labeled internal standard, this compound.
Comprehensive Method Validation for Bioanalytical Quantification
A rigorous validation process is essential to ensure that the analytical method is reliable and reproducible for its intended purpose. The use of this compound is integral to meeting the stringent requirements of bioanalytical method validation guidelines.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. bebac.at To assess selectivity, blank plasma samples from at least six different sources are analyzed to confirm that no significant interfering peaks are present at the retention times of Alosetron and this compound. bebac.at Post-column infusion experiments can also be performed to evaluate the potential for ion suppression or enhancement from the biological matrix, ensuring that the accuracy of quantification is not compromised. researchgate.netsigmaaldrich.com In validated methods, the IS-normalized matrix factor typically varies between 0.96 and 1.04, indicating minimal matrix effect. researchgate.netsigmaaldrich.com
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The use of a stable isotopically labeled internal standard like Alosetron-13CD3 is crucial as it closely mimics the analyte's behavior during extraction and ionization, correcting for potential variations.
For Alosetron in human plasma, methods utilizing UPLC-MS/MS have demonstrated excellent linearity over a specific concentration range, for example, from 0.01 to 10.0 ng/mL. researchgate.netsigmaaldrich.com The calibration curves are typically fitted with a linear regression model, and a correlation coefficient (r²) value greater than 0.99 is considered indicative of a good fit. researchgate.netnih.gov
| Parameter | Typical Value/Range |
| Concentration Range | 0.01 - 10.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
| Internal Standard | This compound |
This table summarizes the parameters for establishing linearity and constructing calibration curves for Alosetron quantification.
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intraday) and on different days (interday).
For bioanalytical methods, the accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). Validated UPLC-MS/MS methods for compounds similar to Alosetron have shown intraday and interday accuracy and precision values well within these accepted limits, demonstrating the robustness and reliability of the assay for pharmacokinetic studies. researchgate.net
| QC Level | Intraday Precision (%RSD) | Intraday Accuracy (%Bias) | Interday Precision (%RSD) | Interday Accuracy (%Bias) |
| Low | < 15% | Within ±15% | < 15% | Within ±15% |
| Medium | < 15% | Within ±15% | < 15% | Within ±15% |
| High | < 15% | Within ±15% | < 15% | Within ±15% |
This table presents the typical acceptance criteria for intraday and interday accuracy and precision in bioanalytical method validation.
Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
In the development of sensitive bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD) are critical validation parameters. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is instrumental in the accurate determination of these limits for the unlabeled analyte, alosetron. Because the SIL-IS has virtually identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. waters.comacanthusresearch.com This allows it to effectively normalize variations in instrument response, especially at the low concentrations required for LLOQ and LOD assessment. By providing a consistent and predictable signal, the internal standard helps to distinguish the true analyte signal from noise, thereby enabling a more accurate and robust determination of the detection and quantification limits.
Several validated HPLC and LC-MS methods for alosetron have reported specific LLOQ and LOD values. These benchmarks are foundational for methods that would be further enhanced by the inclusion of this compound for superior data reliability.
| Methodology | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|
| RP-HPLC | 1 ng/mL | 3 ng/mL | nih.govsemanticscholar.org |
| RP-HPLC | 0.1 µg/mL (100 ng/mL) | 0.3 µg/mL (300 ng/mL) | iajps.comresearchgate.net |
Assessment of Extraction Recovery and Matrix Factor
Extraction recovery and matrix effect are two critical parameters that assess the efficiency and reliability of a bioanalytical method. Extraction recovery measures the efficiency of the analyte's extraction from the sample matrix, while the matrix factor quantifies the degree of ion suppression or enhancement caused by co-eluting endogenous components from the matrix. waters.comnih.gov Both can be significant sources of variability and inaccuracy in quantitative analysis.
This compound plays a pivotal role in accurately assessing and compensating for these phenomena. crimsonpublishers.com Since the SIL-IS is added to the sample at the beginning of the extraction process, it is subjected to the exact same sample preparation steps as the unlabeled alosetron. Its near-identical physicochemical properties ensure that it experiences the same degree of loss during extraction and the same ionization effects (suppression or enhancement) in the MS source. scispace.comnih.gov
By comparing the response of the analyte in a post-extraction spiked sample to a neat solution (to determine matrix effect) and the response of a pre-extraction spiked sample to a post-extraction spiked sample (to determine recovery), a precise assessment can be made. The ratio of the analyte peak area to the SIL-IS peak area is used for quantification. This ratio effectively normalizes variability in both extraction efficiency and matrix effects, leading to significantly improved accuracy and precision. nih.gov
| QC Level | Analyte Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low | 5 | 91.5 | 0.88 | 0.99 |
| Medium | 100 | 93.2 | 0.85 | 0.98 |
| High | 800 | 92.4 | 0.86 | 1.01 |
Quality Control (QC) Applications of this compound in Analytical Laboratories
Role in Maintaining Batch-to-Batch Consistency and Data Reliability
In high-throughput analytical laboratories, maintaining consistency across different analytical runs or batches is paramount for generating reliable data. Variations can arise from multiple sources, including minor differences in sample preparation, changes in instrument performance over time (e.g., detector sensitivity drift), and variability in chromatographic conditions.
Utility as a Reference Material for Assay Traceability and Compliance
In regulated environments, such as clinical or pharmaceutical analysis, it is essential that analytical results are traceable and that the methods comply with guidelines from bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Traceability ensures that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. scispace.com
Pharmacokinetic and Metabolic Investigations in Preclinical and in Vitro Models
Application of Alosetron-13CD3 Hydrochloride in Animal Pharmacokinetic Studies
Animal models are critical for understanding the in vivo behavior of a new chemical entity before it proceeds to human trials. The use of this compound in such studies offers significant advantages in terms of sensitivity and specificity of detection, allowing for a comprehensive assessment of its pharmacokinetic profile.
In a typical experimental design, preclinical species such as rats or dogs are administered this compound. nih.gov Blood, urine, and feces are then collected at various time points to track the disposition of the labeled compound. The use of a stable isotope label allows for the differentiation of the administered drug from any endogenous compounds with similar structures, which is a significant advantage of this technique.
The study design would typically involve administering a precise dose of this compound to the animal models, followed by serial sampling. Plasma samples are analyzed to determine the concentration-time profile of the parent drug and its metabolites. This data is then used to calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Rat Model
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 85.4 ± 12.1 |
| Tmax | h | 1.0 ± 0.5 |
| AUC(0-inf) | ng·h/mL | 350.7 ± 45.3 |
| t½ | h | 1.6 ± 0.3 |
| CL/F | mL/min/kg | 47.5 ± 6.8 |
| Vd/F | L/kg | 5.8 ± 0.9 |
| This table presents hypothetical data for illustrative purposes, based on known pharmacokinetic properties of Alosetron (B1665255). |
Stable isotope-labeled tracers like this compound are invaluable for ADME studies. acs.orgnih.gov By tracking the isotopically labeled molecule, researchers can gain a complete picture of the drug's fate in the body.
Absorption: The rate and extent of absorption can be determined by measuring the concentration of the labeled compound in the systemic circulation after oral administration.
Distribution: Tissue distribution studies can be performed to understand where the drug accumulates in the body. This involves analyzing various tissues and organs for the presence of this compound and its labeled metabolites.
Metabolism: The use of a labeled tracer greatly facilitates metabolite identification. Mass spectrometry can easily distinguish metabolites containing the ¹³C and deuterium (B1214612) atoms from endogenous molecules, aiding in the elucidation of metabolic pathways. acs.orgacs.org
Excretion: The routes and rates of excretion are determined by quantifying the amount of the labeled compound and its metabolites in urine and feces over time. Studies with radiolabeled alosetron have shown that the majority is eliminated through urine as metabolites. nih.gov
In Vitro Metabolism Studies using this compound
In vitro metabolism studies are essential for predicting a drug's metabolic fate in humans and for identifying potential drug-drug interactions. nih.gov this compound serves as a powerful tool in these assays.
Liver microsomes and hepatocytes are the two most common in vitro systems used to study drug metabolism. nih.gov Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Hepatocytes, being whole liver cells, contain both phase I and phase II metabolic enzymes, providing a more complete picture of a drug's metabolism.
When this compound is incubated with these systems, the resulting metabolites will also be isotopically labeled. nih.gov This allows for their confident identification using high-resolution mass spectrometry, as the labeled metabolites will appear as distinct peaks from any unlabeled endogenous compounds. acs.org
Previous research has established that alosetron is primarily metabolized by CYP enzymes, with contributions from CYP1A2, CYP3A4, and CYP2C9. nih.govclinician.com Non-CYP-mediated metabolism also plays a role. nih.gov By incubating this compound with specific recombinant human CYP enzymes, the contribution of each enzyme to its metabolism can be precisely determined. The use of the labeled compound simplifies the analysis and quantification of the metabolites formed by each specific CYP isozyme.
Metabolic stability assays determine the rate at which a drug is metabolized by liver enzymes. This is a crucial parameter for predicting the drug's in vivo clearance and half-life. By incubating this compound with liver microsomes or hepatocytes and measuring its disappearance over time, its intrinsic clearance can be calculated.
Furthermore, the use of a deuterated compound can reveal insights into the reaction mechanism through the kinetic isotope effect (KIE). nih.govnih.gov If the breaking of a carbon-deuterium bond is the rate-limiting step in a metabolic reaction, the reaction will proceed slower than the corresponding carbon-hydrogen bond cleavage. Observing a significant KIE with this compound would provide strong evidence for the specific C-H bond cleavage being a critical step in its metabolism by a particular CYP enzyme.
Table 2: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Parameters | |
| In Vitro Half-life (t½) | 22.7 min |
| Intrinsic Clearance (CLint) | 30.5 µL/min/mg protein |
| This table presents hypothetical data for illustrative purposes. |
Isotope Tracer Studies for Mechanistic Pathway Elucidation
The use of stable isotope-labeled compounds is a powerful strategy in drug metabolism and pharmacokinetic research to delineate metabolic pathways and understand enzymatic reaction mechanisms. This compound, which incorporates a stable isotope label in the N-methyl group, serves as a critical tool for these investigations. The presence of one Carbon-13 (¹³C) and three deuterium (²H or D) atoms provides a distinct mass signature, enabling precise tracking and differentiation of the compound and its metabolic products from endogenous molecules without the complications of radioactivity. nih.govresearchgate.net
Tracking of Alosetron and its Metabolites in Cellular or Tissue Models
In preclinical in vitro models, such as human liver microsomes, hepatocytes, or other cellular systems, this compound is employed to trace the metabolic fate of the parent drug. The key principle lies in the use of high-resolution mass spectrometry (MS) to distinguish between the isotopically labeled drug and its unlabeled counterpart or endogenous cellular components. nih.gov
The N-methyl group of Alosetron is a potential site for metabolism. The this compound molecule has a mass that is 4 daltons (Da) higher than unlabeled Alosetron. When a biological sample from an in vitro system incubated with Alosetron-13CD3 is analyzed, the parent compound and any of its metabolites that retain the ¹³CD₃ group will exhibit this characteristic mass shift. This allows for unambiguous identification and quantification, even at low concentrations.
For instance, if Alosetron undergoes hydroxylation on the aromatic ring, a major metabolic pathway, the resulting metabolite will also be 4 Da heavier than the corresponding unlabeled metabolite. This clear mass difference simplifies the identification of novel or unexpected metabolites in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for these studies, allowing for the separation of different metabolites followed by their specific detection based on their unique mass-to-charge ratio (m/z). nih.govmetabolomicsworkbench.org
Research Findings:
Studies utilizing stable isotope tracers in drug metabolism demonstrate their utility in:
Metabolite Identification: Differentiating drug-related material from background noise and endogenous molecules, which is particularly useful in untargeted metabolomics screens. nih.gov
Pathway Elucidation: By co-administering a 1:1 mixture of labeled and unlabeled drug (a "cassette" dose), metabolites can be rapidly identified by searching for characteristic "doublets" in the mass spectrum, where each doublet consists of two peaks separated by 4 m/z units.
Quantitative Analysis: The labeled compound can be used as an ideal internal standard for quantifying the unlabeled drug and its metabolites, as it co-elutes chromatographically and has nearly identical ionization efficiency, leading to highly accurate measurements. researchgate.net
| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Expected m/z [M+H]⁺ (Unlabeled) | Expected m/z [M+H]⁺ (¹³CD₃-Labeled) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Alosetron | C₁₇H₁₈N₄O | 294.15 | 295.16 | 299.18 | +4.02 |
| Hydroxy-Alosetron | C₁₇H₁₈N₄O₂ | 310.14 | 311.15 | 315.17 | +4.02 |
Examination of Isotope Effects on Biochemical Transformations and Reaction Mechanisms
The replacement of hydrogen atoms with deuterium at a site of metabolism can significantly alter the rate of that metabolic reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for investigating enzyme reaction mechanisms. nih.gov The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.
Alosetron is known to be metabolized extensively by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C9. nih.gov One of the potential metabolic pathways for compounds with N-methyl groups is N-demethylation, a reaction that involves the enzymatic cleavage of a C-H bond on the methyl group. By using this compound, researchers can determine the extent to which this C-H bond cleavage is a rate-limiting step in the N-demethylation pathway catalyzed by specific CYP isozymes. nih.gov
If C-H bond cleavage is the slowest step in the reaction, the deuterated compound (Alosetron-¹³CD₃) will be metabolized more slowly than the unlabeled compound. The magnitude of the KIE (calculated as the rate of reaction of the unlabeled substrate divided by the rate of reaction of the labeled substrate, kH/kD) provides direct evidence for the catalytic mechanism. A significant KIE (typically >1.5) indicates that C-H bond scission is at least partially rate-determining. nih.govnih.gov
| CYP Isozyme | Metabolic Reaction | Hypothetical Rate (Unlabeled, kH) (pmol/min/pmol CYP) | Hypothetical Rate (¹³CD₃-Labeled, kD) (pmol/min/pmol CYP) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|---|
| CYP3A4 | N-demethylation | 100 | 25 | 4.0 | C-H bond cleavage is likely a major rate-limiting step. |
| CYP1A2 | N-demethylation | 50 | 45 | 1.1 | C-H bond cleavage is not significantly rate-limiting. |
| CYP2C9 | N-demethylation | 20 | 10 | 2.0 | C-H bond cleavage is partially rate-limiting. |
Mechanistic and Pharmacological Research in Experimental Systems
In Vitro Receptor Binding and Functional Assays Utilizing Labeled Ligands
Alosetron (B1665255) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor. nih.gov The affinity and selectivity of alosetron for the 5-HT3 receptor have been characterized through in vitro radioligand binding assays. These assays measure the ability of a compound to displace a specific radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki). In assays using human 5-HT3 receptor membranes, alosetron demonstrates high affinity. For example, in a radioligand binding assay using [9-methyl-3H]BRL-43694, alosetron's affinity for the human 5-HT3 receptor was determined. guidetopharmacology.org
Functional assays complement binding assays by measuring the physiological response to receptor activation or blockade. For alosetron, these assays confirm its antagonist activity at 5-HT3 receptors, which are ligand-gated ion channels. Blockade of these channels by alosetron prevents the depolarization and excitation of neurons that would normally be caused by serotonin. patsnap.com The high selectivity of alosetron is crucial, as it shows significantly lower affinity for other serotonin receptor subtypes (such as 5-HT2B) and other neurotransmitter receptors, minimizing off-target effects. nih.govguidetopharmacology.org
Table 1: In Vitro Receptor Binding Affinity of Alosetron This table is interactive. You can sort the data by clicking on the column headers.
| Receptor Subtype | Ligand Used for Assay | Original Parameter | Original Value (nM) | Standard Parameter | Standard Value (pKi) |
|---|---|---|---|---|---|
| Serotonin 5-HT2B | [3H] Lysergic acid diethylamide | Ki | 64 | pKi | 7.19 |
| Serotonin 5-HT3 | [3H]GR-65630 | Ki | 0.9 | pKi | 9.05 |
Data sourced from ChEMBL database entries for Alosetron. guidetopharmacology.org
Neuropharmacological Investigations in Animal Models
The influence of alosetron extends to the central nervous system (CNS), where it can modulate serotonergic pathways. mdpi.com Studies utilizing Positron Emission Tomography (PET) with the tracer alpha-[(11)C]methyl-L-tryptophan have been employed to measure the rate of brain serotonin synthesis. nih.gov Research in patients with irritable bowel syndrome (IBS) has shown that brain serotonin synthesis is increased in a gender-specific manner. nih.govresearchgate.net
A double-blind, crossover study evaluated the effects of alosetron on brain serotonin synthesis in male and female non-constipation-predominant IBS patients. nih.gov The findings revealed significant gender-treatment interactions. During alosetron treatment, serotonin synthesis was greater in several brain regions in males compared to females. nih.govresearchgate.net These differences in the central effects of alosetron on serotonin synthesis may be related to the observed gender differences in its clinical efficacy. nih.gov
Table 2: Brain Regions with Significant Gender-Treatment Interactions in Serotonin Synthesis with Alosetron
| Brain Region | Observation |
|---|---|
| Cingulate Gyrus | Significant gender-treatment interaction observed. nih.gov |
| Caudate Nucleus | Significant gender-treatment interaction observed. nih.gov |
| Globus Pallidus | Significant gender-treatment interaction observed. nih.gov |
| Cerebellum | Significant gender-treatment interaction observed. nih.gov |
Based on a PET study in IBS patients. nih.gov
Alosetron exerts significant effects directly on the enteric nervous system (ENS), the intrinsic neuronal network within the gut wall. physiology.org The ENS contains 5-HT3 receptors on various neurons, including intrinsic primary afferent neurons, which are critical for initiating peristaltic and secretory reflexes. physiology.orgnih.gov By blocking these receptors, alosetron can modulate neuronal activity within the myenteric and submucosal plexuses. jnmjournal.org
In isolated preparations of the enteric nervous system, alosetron can inhibit the activation of intrinsic sensory neurons that would typically be stimulated by the release of serotonin from enterochromaffin cells in the mucosa. physiology.org This action dampens the initiation of motor and secretory reflexes, which is a key mechanism in its therapeutic effect on gut function. patsnap.com This modulation of neuronal excitability within the ENS contributes to alosetron's ability to slow intestinal transit and reduce secretion. patsnap.comnih.gov
Gastrointestinal Motility and Visceral Sensitivity Studies in Preclinical Models
The migrating motor complex (MMC) is a cyclic, recurring pattern of motility in the gut that occurs during fasting. In isolated preparations of murine small and large bowel, alosetron has been shown to directly inhibit the frequency of spontaneous MMCs. physiology.orgnih.gov This effect is dose-dependent, with higher concentrations leading to a greater reduction in MMC frequency before affecting the duration or amplitude of contractions. physiology.org
Notably, this research revealed a significant gender-based difference in the small intestine. The threshold for alosetron to inhibit MMC frequency was 100-fold lower in tissue from female mice (20 nM) compared to male mice (2 µM). physiology.orgnih.govphysiology.org This preclinical finding in an isolated gut preparation suggests that the gender selectivity of alosetron may be due to a direct action within the small intestine, potentially related to differences in 5-HT3 receptor distribution or function between sexes. physiology.org At a concentration of 10 µM, alosetron abolished all MMC activity in both sexes. nih.govphysiology.org
Table 3: Effect of Alosetron on Migrating Motor Complex (MMC) Frequency in Isolated Murine Small Intestine This table is interactive. You can sort the data by clicking on the column headers.
| Gender | Threshold for MMC Inhibition | Concentration to Abolish MMCs |
|---|---|---|
| Female | 20 nM | 10 µM |
| Male | 2 µM (2000 nM) | 10 µM |
Data from studies on isolated terminal ileum from C57BL/6 mice. physiology.orgnih.govphysiology.org
Visceral hypersensitivity, a heightened perception of pain in response to normal stimuli in the internal organs, is a key feature of functional bowel disorders. nih.gov Animal models are crucial for studying the mechanisms of visceral pain and for screening potential therapeutic agents like alosetron. nih.govjnmjournal.org
Several models have been developed that exhibit visceral hypersensitivity. A common and well-validated model is the post-inflammatory model, where transient colonic inflammation is induced by agents like trinitrobenzene sulfonic acid (TNBS). nih.govspandidos-publications.com Following resolution of the acute inflammation, animals exhibit long-lasting visceral hypersensitivity, which can be measured as an increased pain response (e.g., abdominal muscle contractions) to colorectal distension. spandidos-publications.com Other models use acute or chronic stressors, such as water avoidance stress, to induce visceral hypersensitivity, reflecting the clinical link between stress and symptom exacerbation. jnmjournal.org
These models have been instrumental in demonstrating the viscero-analgesic properties of 5-HT3 antagonists. nih.gov In these preclinical settings, alosetron has been shown to reduce the exaggerated pain responses to intestinal distension, supporting its role in dampening the transmission of visceral pain signals. spandidos-publications.comnih.gov
Future Directions and Emerging Research Avenues for Isotopically Labeled Alosetron
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, offer a system-wide view of cellular processes and their responses to therapeutic interventions. The integration of Alosetron-13CD3 Hydrochloride into these advanced "omics" workflows presents a significant opportunity to elucidate the broader biological consequences of 5-HT3 receptor antagonism.
Metabolomics: Stable isotope-resolved metabolomics (SIRM) is a powerful technique for tracing the metabolic fate of compounds and understanding their impact on metabolic networks. nih.gov By introducing this compound into in vitro or in vivo models, researchers can track its biotransformation with high precision. This approach can help in the unambiguous identification of alosetron (B1665255) metabolites, as the isotopic label results in a characteristic mass shift that distinguishes drug-related molecules from the endogenous metabolome. nih.govacs.org Future studies could employ this compound to investigate how alosetron perturbs the gut metabolome, potentially identifying novel biomarkers of drug efficacy or adverse effects. Such studies would provide a more dynamic and functional understanding of the drug's impact beyond its primary pharmacological target. metsol.com
Proteomics: In proteomics, stable isotope labeling techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), have become indispensable for quantitative analysis of protein expression. nih.govnih.gov While not a direct application of a labeled drug, the principles of using stable isotopes for accurate quantification are central. Future research could explore the effects of alosetron on the proteome of relevant cell types, such as intestinal epithelial cells or neurons. In such studies, this compound could serve as a crucial internal standard for accurately quantifying the unlabeled drug in concert with proteomic analyses, ensuring a precise correlation between drug concentration and changes in protein expression. This could reveal downstream signaling pathways affected by alosetron and identify proteins whose expression levels are altered, offering new insights into its mechanism of action and potential off-target effects. ckisotopes.comisotope.com
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to correct for variability during sample processing and analysis. researchgate.net this compound has been successfully utilized as an internal standard in the development of a highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of alosetron in human plasma. researchgate.net
This validated method demonstrates the utility of this compound in supporting clinical pharmacokinetics and bioequivalence studies. The key parameters of this analytical platform are summarized in the table below.
| Parameter | Details |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | This compound (ALO 13C-d3) |
| Chromatographic Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium (B1175870) formate (B1220265), pH 3.0 (80:20, v/v) |
| Ionization Mode | Positive Ionization |
| MRM Transition (Alosetron) | m/z 295.1/201.0 |
| MRM Transition (Alosetron-13CD3 HCl) | m/z 299.1/205.1 |
| Concentration Range | 0.01-10.0 ng/mL |
| Assay Recovery | 97-103% |
| IS-Normalized Matrix Factor | 0.96 to 1.04 |
This table summarizes the key parameters of a validated UPLC-MS/MS method for the analysis of alosetron in human plasma, utilizing this compound as an internal standard. researchgate.net
Future research in this area will likely focus on further enhancing the sensitivity and throughput of such analytical platforms. This could involve the adoption of micro-sampling techniques, which require even more sensitive analytical methods, and the development of multiplexed assays to simultaneously quantify alosetron and other relevant analytes. The stability and identical physicochemical properties of this compound to its unlabeled counterpart make it an ideal tool for these next-generation bioanalytical methods. researchgate.net
Expansion of Isotopic Labeling Applications in Mechanistic Drug Discovery and Development
Isotopically labeled compounds are invaluable tools in mechanistic drug discovery, providing detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comresearchgate.net The use of stable isotopes, such as in this compound, offers a safe alternative to radioactive isotopes for many of these studies. metsol.com
Future applications of this compound in this domain could include:
Metabolite Profiling and Identification: Detailed studies using this compound can definitively identify the metabolic pathways of alosetron. By analyzing biological samples with high-resolution mass spectrometry, the characteristic isotopic signature of the labeled drug and its metabolites can be easily distinguished from background noise, facilitating the elucidation of their structures. acs.org
Pharmacokinetic and Bioavailability Studies: The co-administration of an intravenous microdose of this compound with an oral dose of unlabeled alosetron can allow for the precise determination of absolute bioavailability. This approach, which leverages the ability of mass spectrometry to differentiate between the labeled and unlabeled forms of the drug, is becoming increasingly common in early-phase clinical development.
Enzyme Phenotyping: By incubating this compound with various recombinant human cytochrome P450 (CYP) enzymes, the specific enzymes responsible for its metabolism can be identified. This is crucial for predicting potential drug-drug interactions.
Target Engagement and Occupancy Studies: While more challenging, advanced mass spectrometry techniques could potentially be developed to use this compound to quantify the engagement of alosetron with its 5-HT3 receptor target in tissues.
The insights gained from these types of mechanistic studies are critical for optimizing drug candidates, understanding inter-individual variability in drug response, and ensuring the development of safer and more effective medicines. musechem.com
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Alosetron-13CD3 Hydrochloride in preclinical studies?
Synthesis of isotopically labeled compounds like this compound typically involves deuterium incorporation via catalytic exchange or custom synthetic routes. Characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. For validation, researchers should cross-reference spectral data with non-deuterated analogs and ensure batch-to-batch consistency using HPLC/UV or LC-MS .
Q. How should researchers safely handle this compound in laboratory settings?
Follow OSHA HCS guidelines for skin/eye protection (e.g., gloves, goggles) and use fume hoods to minimize inhalation risks. Immediate decontamination protocols (e.g., rinsing with water for skin/eye contact) are critical, as outlined in safety data sheets for similar hydrochlorides . Consult glove compatibility charts from manufacturers like Ansell or MAPA for chemical-resistant PPE .
Q. Which databases are most effective for retrieving authoritative literature on this compound?
Use CAS SciFindern to search for CAS Registry Numbers, patents, and supplier data. Select "All" to access cross-referenced information on synthesis pathways, isotopic labeling applications, and pharmacological studies. Prioritize primary literature from peer-reviewed journals and validate secondary sources (e.g., reviews) for accuracy .
Advanced Research Questions
Q. How can isotopic effects of 13CD3 labeling impact pharmacokinetic (PK) studies of this compound?
Deuterium labeling may alter metabolic stability due to the kinetic isotope effect (KIE), potentially prolonging half-life or shifting metabolite profiles. Design comparative PK studies using both labeled and non-labeled analogs, with LC-MS/MS quantification to track deuterium retention in plasma and tissues. Analyze data for statistically significant deviations in clearance rates or bioavailability .
Q. What experimental strategies resolve contradictions in reported efficacy data for Alosetron analogs in irritable bowel syndrome (IBS) models?
Discrepancies may arise from variations in animal models (e.g., stress-induced vs. inflammatory IBS) or dosing regimens. Implement a meta-analysis framework to harmonize datasets, focusing on covariates like receptor binding affinity (5-HT3 antagonism) and gut motility assays. Use Bayesian statistical models to quantify uncertainty and identify confounding variables .
Q. How should researchers design a robust protocol for studying this compound’s metabolic pathways?
Combine in vitro microsomal assays (human/rodent liver S9 fractions) with in vivo radiolabeled tracer techniques. Employ high-resolution orbitrap MS to detect deuterium loss in metabolites and map biotransformation pathways. Validate findings against non-deuterated Alosetron to distinguish isotope-specific effects from baseline metabolism .
Methodological and Data Analysis Questions
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?
Prioritize techniques with high sensitivity (e.g., LC-MS/MS with MRM transitions) and specificity for isotopic separation. Validate assays per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validate with orthogonal methods like immunoassay to confirm accuracy .
Q. How can researchers address challenges in reproducing published data on this compound’s receptor binding kinetics?
Standardize experimental conditions (e.g., buffer pH, temperature) and validate receptor sources (e.g., HEK293 cells expressing human 5-HT3 receptors). Use internal controls (e.g., ondansetron as a reference antagonist) and publish raw datasets with detailed metadata to enhance reproducibility .
Safety and Compliance Considerations
Q. What are the key regulatory requirements for documenting this compound’s safety profile in academic research?
Maintain detailed records of toxicity screenings (e.g., Ames test for mutagenicity, acute toxicity in rodents) and adhere to GHS labeling standards. Include hazard statements (e.g., H314 for skin corrosion) and precautionary measures (e.g., P264 for post-exposure washing) in all protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
